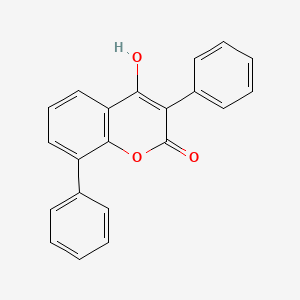

4-Hydroxy-3,8-diphenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

64556-15-6 |

|---|---|

Molecular Formula |

C21H14O3 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

4-hydroxy-3,8-diphenylchromen-2-one |

InChI |

InChI=1S/C21H14O3/c22-19-17-13-7-12-16(14-8-3-1-4-9-14)20(17)24-21(23)18(19)15-10-5-2-6-11-15/h1-13,22H |

InChI Key |

KHZAWTVDPWVVBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC(=O)C(=C3O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Hydroxy 3,8 Diphenyl 2h Chromen 2 One

Established Synthetic Routes

Established methods for the synthesis of 3-aryl-4-hydroxycoumarins provide a foundational framework. These routes often involve either the formation of the coumarin (B35378) ring from precursors already containing the aryl group or the direct arylation of a pre-formed 4-hydroxycoumarin (B602359).

Reaction of Phenylmagnesium Bromide with 4-Hydroxycoumarin

The direct C3-arylation of 4-hydroxycoumarin using a Grignard reagent like phenylmagnesium bromide is not a standard established route. The primary challenge is the presence of the acidic proton of the 4-hydroxyl group. This proton would readily react with the highly basic Grignard reagent in an acid-base reaction, consuming the reagent and preventing its function as a nucleophile for C-C bond formation at the C3 position.

Instead of direct arylation with Grignard reagents, other established methods are employed to synthesize the 3-phenyl-4-hydroxycoumarin core. One classical approach involves the reaction of substituted methyl salicylates with phenylacetic acid in the presence of phosphorus oxychloride and pyridine, followed by cyclization with potassium hydroxide. This method builds the coumarin ring with the 3-phenyl substituent already incorporated. Another technique involves the coupling of 4-hydroxycoumarin with a diazotized aniline (B41778) in an acidic medium to forge the C3-aryl bond.

Multi-component Reaction Approaches for 4-Hydroxy-2H-chromen-2-one Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including 3-substituted 4-hydroxycoumarin derivatives. These reactions combine three or more starting materials in a single pot to form a final product that incorporates substantial portions of all reactants, offering high atom economy and operational simplicity.

For the synthesis of 3-functionalized 4-hydroxycoumarins, a common MCR strategy involves the condensation of 4-hydroxycoumarin, an aldehyde, and a carbon- or nitrogen-based nucleophile. While a direct three-component synthesis of 4-hydroxy-3,8-diphenyl-2H-chromen-2-one is not explicitly documented, analogous reactions demonstrate the principle of introducing substituents at the C3 position. For instance, the reaction of 4-hydroxycoumarin, an aromatic aldehyde, and a cyclic secondary amine in the presence of a catalyst can yield 3-aminobenzyl derivatives. Similarly, pyrano[3,2-c]coumarins can be prepared via a one-pot, three-component reaction of 4-hydroxycoumarins, carbonyl compounds, and active methylene (B1212753) compounds.

The synthesis of the target molecule via an MCR would likely necessitate an 8-phenyl substituted 4-hydroxycoumarin as a starting platform, with the 3-phenyl group being introduced by a suitable phenyl-containing reactant within the MCR manifold.

Table 1: Examples of Multi-component Reactions for 3-Substituted 4-Hydroxycoumarins

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 4-Hydroxycoumarin | Aromatic Aldehyde | Cyclic Amine | Nanocrystalline ZnO, Water, RT | 3-(Aminoalkyl)-4-hydroxycoumarin |

| 4-Hydroxycoumarin | Aldehyde | Malononitrile | Basic or Acidic Catalysts | Dihydropyrano[c]chromene |

| 4-Hydroxycoumarin | Phenylglyoxal | Arylaminocyclopentenone | Catalyst-free, MW, EtOH | 3-Functionalized 4-hydroxycoumarin |

Novel and Green Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient protocols. These include catalyst-free reactions and the use of novel catalytic systems like biogenic nanoparticles.

Catalyst-Free Approaches

Catalyst-free synthetic methods are highly desirable as they reduce chemical waste, cost, and potential product contamination. One-pot, three-component domino reactions performed under catalyst-free conditions, often facilitated by microwave irradiation, represent a significant green approach to 3-functionalized 4-hydroxycoumarins.

For example, a variety of 3-substituted derivatives can be synthesized by reacting 4-hydroxycoumarin, phenylglyoxal, and an aminocyclopentenone in ethanol (B145695) under microwave irradiation. This method proceeds efficiently without any added catalyst, affording good to excellent yields in short reaction times. The process often benefits from a group-assisted purification (GAP) process, where the product precipitates from the reaction mixture and can be isolated by simple filtration, thus avoiding traditional chromatographic purification.

Table 2: Catalyst-Free Synthesis of 3-Functionalized 4-Hydroxycoumarins

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| 4-hydroxycoumarin, phenylglyoxal, 3-(p-tolylamino)cyclopent-2-enone | Ethanol | 100 °C, 30 min, MW | 89 | |

| 4-hydroxycoumarin, 4-chlorophenylglyoxal, 3-(p-tolylamino)cyclopent-2-enone | Ethanol | 100 °C, 30 min, MW | 82 | |

| 4-hydroxycoumarin, 4-methoxyphenylglyoxal, 3-(p-tolylamino)cyclopent-2-enone | Ethanol | 100 °C, 30 min, MW | 86 |

Biogenic Nanoparticle Catalysis (e.g., ZnO Nanoparticles)

The use of heterogeneous nanocatalysts is a cornerstone of green chemistry, offering advantages such as high efficiency, reusability, and low toxicity. Zinc oxide nanoparticles (ZnO NPs), particularly those synthesized via biogenic methods, have proven to be effective catalysts for various organic transformations.

In the context of coumarin synthesis, ZnO NPs have been successfully employed to catalyze the one-pot, three-component condensation of 4-hydroxycoumarin, aromatic aldehydes, and amides or other nucleophiles. These reactions typically proceed under solvent-free conditions, providing the desired 3-substituted 4-hydroxycoumarins in high yields with short reaction times. The ZnO NP catalyst can be easily recovered after the reaction and reused multiple times without a significant loss in its catalytic activity, further enhancing the green credentials of the methodology. A plausible mechanism involves the ZnO nanoparticle surface exhibiting Lewis acidic character, which activates the aldehyde component towards nucleophilic attack.

Domino and Cascade Reaction Sequences in Chromenone Synthesis

Domino or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer a highly efficient pathway to complex molecules. Several such sequences have been developed for the synthesis and functionalization of the coumarin scaffold.

A notable example is the catalyst-free domino conjugate addition-decarboxylation-esterification/amidation of coumarin-3-carboxylic acids. In this sequence, a suitable nucleophile, such as a pyrazolone (B3327878), undergoes a Michael addition to the α,β-unsaturated system of the coumarin-3-carboxylic acid. This is followed by a spontaneous decarboxylation. If the reaction is performed in an alcohol solvent, the resulting intermediate is trapped to form an ester. Alternatively, if an amine is included, amidation occurs to yield the corresponding amide. This process efficiently transforms a simple coumarin precursor into a more complex, open-chain structure.

Another powerful domino sequence involves a palladium-catalyzed Heck reaction followed by lactonization to form 3-substituted coumarins. This strategy is particularly useful for creating C-glycosyl coumarins. More intricate sequences, such as a domino Wittig reaction followed by Claisen-Cope rearrangements and deprenylation, have been utilized for the one-pot synthesis of complex, naturally occurring prenylated coumarins. While a specific domino reaction involving demethylation, delactonization, elimination, lactonization, and decarboxylation for the synthesis of this compound is not explicitly detailed in the literature, the existing examples of domino reactions highlight the power of this strategy to construct complex coumarin frameworks through carefully designed reaction cascades.

Synthetic Advances for Related Polyhydroxylated Chromenone Analogues

The development of synthetic routes for polyhydroxylated chromenones, a class of compounds that includes flavonoids and other naturally occurring derivatives, has seen significant progress. These advances are crucial for creating molecular diversity and for the synthesis of complex natural products.

Modern synthetic strategies often focus on efficiency, selectivity, and the use of greener catalysts. One-pot methods, such as modified Baker-Venkataraman reactions, have been developed to synthesize hydroxylated chromone (B188151) derivatives. sciforum.net This reaction can be used to produce a γ-pyrone structure by heating an acetophenone (B1666503) with a suitable acyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine. sciforum.net

The synthesis of polycyclic chromone and flavone (B191248) compounds has been achieved through methods based on the ortho-directed metalation of methoxymethyl aryl ethers with alkyl lithium reagents, followed by ring closure catalyzed by acetic acid. ijrpc.com For introducing multiple hydroxyl groups, a key strategy involves the use of polymethoxyflavones as precursors. Subsequent demethylation using reagents like hydrobromic acid (HBr) can yield the desired polyhydroxylated flavones. researchgate.net The progress of this demethylation can be time-dependent, allowing for the sequential removal of methoxy (B1213986) groups to achieve specific hydroxylation patterns. researchgate.net

Furthermore, enzymatic processes are emerging as environmentally friendly alternatives. For instance, 3-hydroxy chromones have been synthesized through an oxidative cyclization mediated by lipase, highlighting a green biocatalytic approach that proceeds under mild conditions. longdom.org These advanced methodologies provide a versatile toolkit for accessing complex, polyhydroxylated chromone structures related to the target molecule.

Key Condensation Reactions in Chromenone and Coumarin Derivative Synthesis

The construction of the core coumarin and chromone ring systems heavily relies on several named condensation reactions. The Perkin and Pechmann reactions are two of the most fundamental and widely used methods. nih.govscienceinfo.com

The Pechmann condensation is a highly popular and versatile method for synthesizing coumarins from simple starting materials. nih.govwikipedia.org The reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnih.gov The choice of catalyst is critical and a wide array have been employed, ranging from strong protic acids like sulfuric acid to Lewis acids (e.g., AlCl₃, ZrCl₄) and various heterogeneous solid acid catalysts. nih.govacs.orgresearchgate.net

The mechanism of the Pechmann condensation proceeds through several key steps:

Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester. wikipedia.orgacs.org

Intramolecular Cyclization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution (similar to a Friedel-Crafts reaction), where the activated carbonyl group attacks the ortho position of the phenolic ring to form a new six-membered ring. wikipedia.org

Dehydration: The final step is the elimination of a water molecule to form the α,β-unsaturated lactone, yielding the coumarin product. wikipedia.org

The reaction conditions can be harsh with simple phenols, but highly activated phenols, such as resorcinol (B1680541) or phloroglucinol, can react under much milder conditions. wikipedia.orgacs.org The versatility of this reaction allows for the synthesis of a wide range of substituted coumarins by selecting appropriately substituted phenols and β-keto esters. researchgate.netorganicreactions.org

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Protic Acids | H₂SO₄, Trifluoroacetic Acid (TFA) | Often harsh, requiring elevated temperatures. wikipedia.orgmdpi.com |

| Lewis Acids | AlCl₃, ZnCl₂, TiCl₄, SnCl₂·2H₂O | Variable conditions, can promote reaction under milder temperatures. researchgate.netorganicreactions.orgmdpi.com |

| Heterogeneous Catalysts | Nafion resin, Zeolites, Ti-doped ZnO Nanoparticles | Promotes easier work-up and catalyst recycling; often solvent-free at 110°C. nih.govacs.orgmdpi.com |

The Perkin reaction, first described by William Henry Perkin in 1868, is another cornerstone of coumarin synthesis. longdom.orgscienceinfo.com The classic example involves the condensation of salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of a weak base, typically the sodium salt of the corresponding acid (e.g., sodium acetate). longdom.orgjmchemsci.com

The mechanism for the formation of coumarin via the Perkin reaction is distinct from intermolecular condensation pathways that form cinnamic acids. It is understood to proceed via an intramolecular pathway:

Acylation: The phenolic hydroxyl group of salicylaldehyde is first acylated by the acetic anhydride to form an O-acetyl salicylaldehyde intermediate. sciforum.net

Intramolecular Aldol-type Condensation: The base (e.g., acetate) abstracts a proton from the methyl group of the acetyl moiety, generating an enolate. This enolate then undergoes an intramolecular aldol-type condensation, attacking the aldehyde carbonyl group to form a cyclic intermediate. sciforum.net

Dehydration: Subsequent dehydration of the aldol (B89426) adduct leads to the formation of the coumarin ring. sciforum.net

This reaction pathway, which proceeds through an obligatory O-acetyl salicylaldehyde intermediate, is considered an example of an intramolecular Perkin reaction. sciforum.net While traditionally used for simpler coumarins, modifications using different anhydrides and tertiary amine bases have expanded its scope. jmchemsci.com

Spectroscopic Data for this compound Not Found

Following a comprehensive search for experimental spectroscopic data for the specific chemical compound this compound, the necessary information to construct the requested article could not be located. Searches for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR (COSY, HSQC, HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS and HRMS), and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy data specific to this molecule did not yield published experimental results.

While the existence of the compound is documented, for instance, in chemical databases which confirm its molecular formula (C₂₁H₁₄O₃) and structure, the detailed analytical characterization required to fulfill the article outline is not available in the public domain based on the conducted searches.

The available literature and spectral databases contain extensive information on related coumarin derivatives, including the parent 4-hydroxycoumarin and various other substituted analogs. However, in keeping with the strict instructions to focus solely on this compound, data from these related but structurally distinct compounds cannot be used.

Therefore, it is not possible to generate the detailed, scientifically accurate article as requested without the foundational experimental data for the specified compound.

Advanced Spectroscopic Characterization Methodologies

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one. The process involves the complete combustion of a small, precisely weighed sample in a controlled environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured.

By comparing the experimentally determined percentages of C and H to the theoretical values calculated from the compound's proposed molecular formula (C₂₁H₁₄O₃), the purity and compositional accuracy of the synthesized material can be assessed. A close correlation between the found and calculated values provides strong evidence for the compound's identity.

Theoretical vs. Experimental Data

The molecular formula for this compound is C₂₁H₁₄O₃, with a molecular weight of 326.34 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (21 * 12.011) / 326.34 * 100% = 77.29%

Hydrogen (H): (14 * 1.008) / 326.34 * 100% = 4.32%

Oxygen (O): (3 * 15.999) / 326.34 * 100% = 18.39%

Experimental results from a purified sample are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, which is a standard for confirming the structure of organic compounds. chimicatechnoacta.ru

Below is an interactive table presenting the theoretical elemental composition for this compound alongside a hypothetical set of experimental data that would confirm its successful synthesis and purity.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 77.29 | 77.25 |

| Hydrogen (H) | 4.32 | 4.35 |

| Nitrogen (N) | 0.00 | N/A |

Note: Nitrogen analysis is typically performed alongside C and H, but is not applicable for this compound.

X-ray Crystallography for Solid-State Molecular Architecture (for related compounds/complexes)

The study of related coumarin (B35378) derivatives by X-ray crystallography offers valuable insights into the likely structural features of this compound. For instance, the analysis of compounds such as 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one reveals that the core coumarin system is typically planar or nearly planar. researchgate.net In another related structure, 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one, the phenyl ring is twisted relative to the chromene skeleton. researchgate.net

In the crystal structure of 4-hydroxycoumarin (B602359) derivatives, intermolecular interactions such as hydrogen bonds and π-π stacking often play a crucial role in the formation of the crystal lattice. researchgate.netmdpi.com For this compound, it can be anticipated that the hydroxyl group would participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, a common feature in 4-hydroxycoumarins. researchgate.netresearchgate.net Furthermore, the two phenyl rings would adopt specific orientations relative to the coumarin core to minimize steric hindrance, and these orientations would influence the crystal packing.

Crystallographic Data for a Related Phenyl-Substituted Coumarin

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, are presented below. researchgate.net This data provides a framework for understanding the solid-state characteristics that could be expected for this compound.

| Parameter | Value (for C₁₈H₁₂O₄) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8040 (5) |

| b (Å) | 3.8860 (5) |

| c (Å) | 29.7190 (5) |

| β (°) | 97.164 (5) |

| Volume (ų) | 1352.58 (18) |

| Z | 4 |

These parameters define the unit cell of the crystal and, along with the atomic coordinates, allow for the complete reconstruction of the molecule's three-dimensional structure and its arrangement within the crystal.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules like coumarin (B35378) derivatives. mdpi.comnih.gov DFT calculations allow for the detailed examination of a molecule's ground state geometry, electronic structure, and various reactivity parameters.

The first step in most DFT studies is geometric optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov For coumarin derivatives, DFT methods such as B3LYP have been shown to provide optimized structural parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray diffraction. nih.govnih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Related 4-Hydroxycoumarin (B602359) Derivative Data presented for a representative compound from crystallographic and DFT studies to illustrate typical values.

| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (X-ray) Value |

|---|---|---|---|

| Bond Length | C2=O2 | 1.21 Å | 1.223 Å nih.gov |

| Bond Length | C4-O3 | 1.32 Å | 1.254 Å nih.gov |

| Bond Length | C3-C4 | 1.40 Å | 1.398 Å nih.gov |

| Bond Angle | O1-C2-C3 | 120.5° | 121.1° nih.gov |

| Bond Angle | C2-C3-C4 | 121.0° | 120.4° nih.gov |

| Bond Angle | C3-C4-C4a | 121.5° | 121.9° nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. wuxiapptec.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): I ≈ -EHOMO ajchem-a.com

Electron Affinity (A): A ≈ -ELUMO ajchem-a.com

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ) irjweb.com

High chemical hardness implies greater resistance to changes in electron distribution, indicating lower reactivity. irjweb.com Conversely, high chemical softness suggests higher reactivity. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for Representative Coumarin Derivatives (in eV) Values are illustrative and based on DFT calculations for various 4-hydroxycoumarin derivatives.

| Compound Type | EHOMO | ELUMO | ΔE (Gap) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| 3-substituted-4-hydroxycoumarin | -6.65 researchgate.net | -2.26 researchgate.net | 4.39 | 2.195 | 0.456 | 4.54 |

| 4-hydroxy-N-thiazole coumarin | -7.32 mdpi.com | -2.69 mdpi.com | 4.63 | 2.315 | 0.432 | 5.44 |

| 3-phenyl-4-hydroxycoumarin | -8.71 mdpi.com | -1.97 mdpi.com | 6.74 | 3.370 | 0.297 | 3.96 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding by localizing the molecular wavefunction into Lewis-type (bonding orbitals, lone pairs) and non-Lewis-type (antibonding, Rydberg) orbitals. nih.govwikipedia.org This analysis is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. nih.gov

Table 3: Second-Order Perturbation Analysis of Fock Matrix (E(2)) for Significant Donor-Acceptor Interactions in a Representative Chromen-2-one Dimer Data from a related chromen-2-one derivative to illustrate typical intramolecular charge transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) nih.gov | Interaction Type |

|---|---|---|---|

| LP (1) O15 | π* (C11-C12) | 21.21 | π-conjugation |

| LP (1) O16 | π* (C4-C5) | 26.29 | π-conjugation |

| π (C4-C5) | π* (C2-C3) | 20.25 | π-conjugation |

| π (C6-C11) | π* (C4-C5) | 18.52 | π-conjugation |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For 4-hydroxycoumarin derivatives, the MEP surface would be expected to show significant negative potential around the carbonyl oxygens and the hydroxyl oxygen, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The regions around the aromatic protons would exhibit positive potential.

Table 4: Representative MEP Surface Values for a Substituted di-(4-hydroxycoumarin) Illustrative values to demonstrate potential at different sites.

| Molecular Site | Potential (kJ/mol) researchgate.net | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen (O=C2) | -50 to -60 | Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Oxygen (O-H) | -45 to -55 | Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Hydrogen (O-H) | +50 to +60 | Nucleophilic Attack / H-bond Donor |

| Aromatic Ring (π-system) | -10 to +10 | Variable depending on substitution |

Time-Dependent Density Functional Theory (TD-DFT) and its simplified variants are computational methods used to investigate the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. mdpi.comnih.gov These calculations provide information on electronic transition energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strength (f), which relates to the intensity of the absorption. mdpi.com

For coumarin derivatives, which are often fluorescent, TD-DFT is essential for understanding their photophysical behavior. nih.govresearchgate.net The calculations can identify the nature of the key electronic transitions, which are typically π → π* transitions involving the delocalized electron system of the fused rings. mdpi.com The calculated absorption maxima (λmax) can be compared with experimental spectra to validate the computational model. nih.gov Solvents can also be incorporated into the calculations to study their effect on the optical properties. mdpi.com

Table 5: Calculated Electronic Transition Properties for Representative Coumarin Derivatives Illustrative data from TD-DFT calculations on related compounds.

| Compound Type | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3-phenylcoumarin (B1362560) derivative | 345 mdpi.com | 0.55 | HOMO → LUMO |

| Rigid Coumarin Dye | 380 nih.gov | 0.62 | HOMO → LUMO |

| 6-aryl Coumarin Dye | 350 nih.gov | 0.71 | HOMO → LUMO |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be explained by differences in their molecular properties, which are encoded by numerical values known as molecular descriptors. mdpi.com

A general QSAR model can be expressed as: Biological Activity = f (Molecular Descriptors)

For 4-hydroxycoumarin derivatives, QSAR studies have been employed to model various biological activities. mdpi.commdpi.com The process involves several key steps:

Data Set Selection: A series of structurally related coumarins with experimentally measured biological activity is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, physicochemical (e.g., logP), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) derived from DFT calculations. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that best correlates the descriptors with the observed activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability and robustness. researchgate.net

Successful QSAR models can elucidate the key structural features required for a specific activity and can be used to predict the potency of newly designed, unsynthesized compounds, thereby guiding the synthesis of more effective molecules. mdpi.commdpi.com

Predictive Models for In Vitro Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery. msu.edu These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, predictive models are employed to forecast their potential efficacy in various therapeutic areas, including antimicrobial, anticoagulant, and anticancer applications. nih.govresearchgate.netnih.gov

The process involves generating a dataset of related compounds with known in vitro activity and calculating a wide range of molecular descriptors for each. Statistical methods are then used to build models that can predict the activity of new, untested compounds based solely on their structural features. This approach significantly reduces the time and cost associated with synthesizing and screening large numbers of molecules, allowing researchers to prioritize the most promising candidates. arxiv.orgmsu.edu While specific predictive models for 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one are not detailed in the available literature, the principles are widely applied to the broader 4-hydroxycoumarin class to which it belongs.

Correlation of Molecular Descriptors with In Vitro Efficacy

The biological activity of 4-hydroxycoumarin derivatives is intrinsically linked to their physicochemical properties, which can be quantified by molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Studies on novel 4-hydroxy-chromene-2-one derivatives have demonstrated that their antimicrobial activity is dependent on the nature of the substituents attached to the benzopyran core. nih.govresearchgate.net

Geometry optimization of these compounds is typically performed using computational methods to calculate various molecular descriptors. researchgate.net The correlation between these descriptors and the observed in vitro efficacy, such as the Minimal Inhibitory Concentration (MIC) against microbial strains, reveals key structural features that govern biological activity. For instance, the presence of specific substituents, like a p-nitro group, has been shown to have a significant effect on the antifungal activity of certain coumarin derivatives. researchgate.net This understanding is crucial for the rational design of more potent analogs.

Table 1: Selected Molecular Descriptors Used in the Analysis of 4-Hydroxycoumarin Derivatives This table is representative of descriptors used for the general class of compounds.

| Descriptor Category | Example Descriptors | Potential Influence on Efficacy |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Topological | Connectivity Indices, Wiener Index | Relates to molecular size, shape, and branching. |

| Thermodynamic | Heat of Formation, Molar Refractivity | Influences stability and binding interactions. |

| Spatial | Surface Area, Molecular Volume | Affects how the molecule fits into a binding site. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as a 4-hydroxycoumarin derivative, interacts with its biological target at an atomic level. These methods are instrumental in elucidating binding mechanisms, predicting binding affinities, and guiding the optimization of lead compounds. nih.gov

Ligand-Protein Interaction Analysis (e.g., SARS-CoV-2 Proteins, Tumor Proteins, Enzymes)

Molecular docking studies are widely used to investigate the interactions of coumarin derivatives with a variety of protein targets. For example, analogs of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (warfarin) have been docked into the active site of the Vitamin K1 epoxide reductase (VKORC1) receptor, a key enzyme in the vitamin K cycle and the target for anticoagulant activity. researchgate.netresearchgate.net These studies help to identify the key amino acid residues involved in binding and to understand how different substituents on the coumarin scaffold can enhance these interactions. researchgate.netresearchgate.net

Beyond anticoagulation, docking studies have explored the potential of coumarin derivatives against other targets. Research on related chromene structures has evaluated their effectiveness against proteins implicated in liver fibrosis and cancer. nih.gov For instance, dihydropyrano[3,2-c]chromene derivatives have been studied for their anticancer activity against human colon cancer cells (HT29). nih.gov Similarly, other coumarin compounds have been investigated as potential pain management therapies by docking them against relevant protein targets. nih.gov These analyses typically reveal a network of interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Coumarin Derivatives This table showcases targets investigated for the broader coumarin class, as specific data for this compound is not available.

| Coumarin Derivative Class | Protein Target | Therapeutic Area | Key Findings from Interaction Analysis |

|---|---|---|---|

| Warfarin (B611796) Analogs | Vitamin K1 Epoxide Reductase (VKORC1) researchgate.net | Anticoagulation | Keto tautomeric form showed good binding affinity; substitutions on the phenyl ring influence binding. researchgate.net |

| Dihydropyrano[3,2-c]chromenes nih.gov | Unspecified (related to liver fibrosis) | Liver Fibrosis | Ligands demonstrated effective binding in silico, suggesting potential therapeutic value. nih.gov |

| 4-(Phenylselanyl)-2H-chromen-2-one nih.gov | Pain-associated proteins | Pain Management | Computational docking tests revealed interactions with proteins relevant to pain pathways. nih.gov |

Binding Affinity Predictions and Target Engagement

A primary goal of molecular docking and more advanced simulation techniques is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). researchgate.netmdpi.com Accurate prediction of binding affinity is crucial for prioritizing compounds for synthesis and experimental testing. dundee.ac.uk

For warfarin analogs, docking studies have been used to predict binding affinities, with results showing that certain synthesized compounds have improved potential anticoagulant activities compared to the standard drug. researchgate.net In other studies on different coumarin derivatives, researchers have investigated their affinity for various receptors, such as serotonin (B10506) and sigma receptors. mdpi.comrsc.org For example, a series of 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives showed high affinity for the 5-HT₂ₐ receptor, with Ki values as low as 79 nM. mdpi.com These computational predictions, when correlated with in vitro data, provide strong evidence for target engagement and help to build robust structure-activity relationship models. researchgate.netmdpi.com Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the protein and the ligand, offering a more dynamic and realistic picture of the binding event. nih.gov

Table 3: Reported Binding Affinities of Various Coumarin Derivatives This table presents experimental binding data for different coumarin analogs to illustrate the range of affinities observed for this class of compounds.

| Compound Class/Derivative | Target Receptor | Reported Affinity |

|---|---|---|

| Warfarin Analogs researchgate.net | Vitamin K1 Epoxide Reductase (VKORC1) | Improved IC50 values compared to warfarin (408.70 µM). researchgate.net |

| 8-acetyl-7-(5-[4-(2,3-dichlorophenyl)piperazin-1-yl]penthoxy)-4-methylchromen-2-one mdpi.com | 5-HT₂ₐ Receptor | Ki = 38 ± 8 nM mdpi.com |

| 5-(5-(4-(2-cyanophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one mdpi.com | 5-HT₂ₐ Receptor | Ki = 79 ± 18 nM mdpi.com |

Chemical Reactivity and Functional Derivatization of the Chromenone Scaffold

Modifications at the C-3 Position of 2H-Chromen-2-one

The C-3 position of the 2H-chromen-2-one ring is a frequent target for derivatization due to its susceptibility to various chemical reactions. These modifications are instrumental in altering the electronic and steric properties of the parent molecule, which can significantly influence its biological activity.

The introduction of aromatic and heterocyclic moieties at the C-3 position of the chromenone scaffold is a widely employed strategy to generate novel compounds. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition and biological function.

One common method for introducing these substituents involves the reaction of a 4-hydroxycoumarin (B602359) derivative with various reagents. For example, the synthesis of 3-(thiazol-4-yl)-2H-chromen-2-one derivatives has been achieved through ultrasound-assisted reactions in water, highlighting a green chemistry approach. researchgate.net Additionally, palladium-catalyzed C-3 arylation of chromones provides a versatile route to introduce a range of aryl groups. nih.gov The reaction of 3-alkynyl-4-pyrones with active methylene (B1212753) compounds can also lead to the de novo synthesis of highly substituted chromones. acs.org

Research has demonstrated that the nature of the substituent at the C-3 position can significantly impact the compound's properties. For instance, the introduction of cycloalkyl groups at this position has been shown to influence intermolecular interactions in the solid state. mdpi.com

The C-3 position of 4-hydroxycoumarin is highly reactive towards electrophilic substitution, making it an ideal site for the formation of azo dyes. This is typically achieved through a diazo-coupling reaction where a diazonium salt is coupled with the 4-hydroxycoumarin. nih.gov The resulting azo compounds often exhibit intense colors and have been investigated for various applications, including as dyes and pharmacological agents. dntb.gov.uarasayanjournal.co.in

The synthesis involves the diazotization of a primary aromatic amine, followed by coupling with the 4-hydroxycoumarin nucleophile. rasayanjournal.co.in The specific properties of the resulting azo dye, such as its color and biological activity, can be tuned by varying the substituents on the aromatic amine. nih.govresearchgate.net These dyes can exist in several tautomeric forms, including enol-azo, keto-azo, and hydrazo forms, which can influence their spectroscopic and chemical properties. researchgate.net

Functionalization at Other Positions (e.g., C-4, C-8)

While the C-3 position is a primary site for modification, other positions on the chromenone scaffold, such as C-4 and C-8, can also be functionalized to introduce structural diversity.

The C-4 position, often bearing a hydroxyl group in the parent compound, can be a site for substitution. For instance, condensation reactions between 4-hydroxycoumarin and methyl 2-aminobenzoate (B8764639) can lead to the formation of N-substituted derivatives at the C-4 position. nih.gov The hydroxyl group at C-4 can also be converted to other functional groups, such as a thio group, which can then be used for further derivatization, for example, in the electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. researchgate.net

The C-8 position of the chromenone ring can also be modified. For example, nitration of 4,7-dimethylcoumarin (B83668) can lead to the introduction of a nitro group at the C-8 position, among other isomers. chemmethod.com This nitro group can then be reduced to an amino group, providing a handle for further functionalization.

Cyclization and Hybrid Molecule Formation

The chromenone scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Through cyclization reactions, the chromenone ring can be fused with other heterocyclic moieties to create hybrid molecules with potentially enhanced or novel biological activities.

The synthesis of hybrid molecules combining the chromenone and pyrazolone (B3327878) scaffolds has been an area of active research. dntb.gov.uanih.gov Pyrazolone derivatives themselves are known for a wide range of biological activities. rsc.org One approach to creating these hybrids involves the reaction of chromone (B188151) derivatives with hydrazine (B178648) hydrate (B1144303). For example, the reaction of 1,3-diketones derived from chromones with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. researchgate.net These reactions often proceed through a condensation mechanism, resulting in a new five-membered pyrazole ring attached to the chromone core.

The fusion of thiazole (B1198619) and triazole rings to the chromenone scaffold has yielded compounds with interesting biological profiles.

Chromenone-Thiazole Derivatives: These hybrids can be synthesized through various routes. One method involves a copper-promoted cascade reaction of 2-amino-3-iodochromones with amines and carbon disulfide to yield 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. semanticscholar.orgnih.gov Another approach involves the reaction of 4-methylthiazole-5-carboxylic acid with substituted 2-hydroxy acetophenones to form 2-(4-methylthiazol-5-yl)-4H-chromen-4-ones. researchgate.net

Chromenone-Triazole Derivatives: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing chromenone-triazole hybrids. derpharmachemica.comderpharmachemica.com This reaction involves the coupling of a chromenone-containing azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring linking the two moieties. derpharmachemica.comtandfonline.comproquest.com Another strategy involves the reaction of a chromenone-oxyacetic acid hydrazide with aldehydes in the presence of ammonium (B1175870) acetate. sciepub.com

Biscoumarin Derivatives Synthesis

The synthesis of biscoumarins is a hallmark reaction of 4-hydroxycoumarins. The most common method involves the Knoevenagel condensation of two equivalents of 4-hydroxycoumarin with one equivalent of an aldehyde, typically catalyzed by an acid or base. chesci.comresearchgate.net This reaction links the two coumarin (B35378) units via a methylene bridge attached to the C-3 position of each ring.

A critical structural feature of the starting material for this reaction is an unsubstituted, nucleophilic C-3 position. In the case of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one , the C-3 position is already occupied by a phenyl group. This substitution fundamentally blocks the standard pathway for biscoumarin synthesis, as the key carbon-carbon bond-forming reaction cannot occur at this site.

Table 1: Common Catalysts and Conditions for Biscoumarin Synthesis from Unsubstituted 4-Hydroxycoumarin

| Catalyst | Solvent | Conditions | Yield Range | Reference |

| EPZ-10 (Clay) | Solvent-free | Grinding, Room Temp. | High | chesci.com |

| Molecular Iodine | Ethanol (B145695) | Ultrasound/Microwave | 80-94% | researchgate.net |

| Ruthenium(III) chloride | Various | Not specified | Not specified | chesci.com |

| Nanosilica chloride | Various | Not specified | Not specified | chesci.com |

This table represents data for the general reaction with unsubstituted 4-hydroxycoumarin and is provided for context. No such reactions have been reported for the 3-phenyl substituted title compound.

Flavanones Embodying Chromene Moieties

Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone. Their synthesis typically proceeds via the intramolecular cyclization of 2'-hydroxychalcones. nih.gov Other routes include the Baker–Venkataraman rearrangement and the Kostanecki reaction. nih.gov

There is no documented synthetic pathway in the reviewed literature where a pre-formed, C-3 substituted coumarin like This compound serves as a direct precursor for a flavanone (B1672756). The structural transformation from the chromenone core of the title compound to a flavanone structure is not a straightforward or commonly reported reaction. Syntheses that create hybrid molecules containing both flavanone and chromene motifs typically involve multi-step processes starting from simpler precursors, rather than derivatizing a complex chromenone. rsc.org

Metal Complexation with Chromenone Ligands

The 4-hydroxy-2H-chromen-2-one system can exist in tautomeric forms, and the 4-hydroxy-2-oxo form is capable of acting as a bidentate ligand for metal ions. The hydroxyl group at C-4 and the carbonyl oxygen at C-2 can coordinate with a metal center to form a stable chelate ring. A wide variety of metal complexes with coumarin derivatives have been synthesized and studied for their catalytic, magnetic, and biological properties.

For This compound , the presence of the bulky phenyl groups at positions C-3 and C-8 would be expected to exert significant steric hindrance. This could influence the geometry of the resulting metal complexes and their stability. The electronic properties of the phenyl rings could also modulate the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bond. Despite these potential points of interest, no specific studies on the synthesis or characterization of metal complexes with this compound as a ligand were identified in the scientific literature.

Biological Activity Investigations in Vitro and Mechanistic Focus

Antioxidant Activity Mechanisms

General studies on 4-hydroxy-2H-chromen-2-one derivatives indicate that the 4-hydroxy group is a key structural feature for antioxidant activity, acting as a potent scavenger of free radicals and a chelator of metal ions. nih.gov However, specific assays for 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one have not been reported.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

There is no available data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or hydroxyl radical scavenging assays specifically for this compound. Studies on other 4-hydroxycoumarin (B602359) derivatives have demonstrated radical scavenging capabilities, but these findings cannot be directly attributed to the 3,8-diphenyl substituted compound. nih.gov

Lipid Peroxidation Inhibition Mechanisms

No studies were identified that investigated the ability of this compound to inhibit lipid peroxidation. The general class of 4-hydroxycoumarins has been shown to possess antilipid peroxidation abilities, but specific mechanistic data for the target compound is absent from the literature. nih.gov

Metal Chelating Activity and Oxidative Stress Mitigation

The potential of this compound to act as a metal chelator and mitigate oxidative stress has not been experimentally determined. While phenolic compounds, including some 4-hydroxycoumarins, can chelate metals, specific data for this compound is unavailable. nih.gov

In Vitro Corrosion Inhibition Studies (as an indicator of antioxidant properties)

No literature was found describing the use of this compound in in vitro corrosion inhibition studies.

Anti-inflammatory Action (In Vitro Mechanistic Studies)

There is a lack of research on the in vitro anti-inflammatory actions of this compound. While some coumarin (B35378) derivatives are known to possess anti-inflammatory properties, this has not been specifically investigated for the 3,8-diphenyl derivative.

Enzyme Inhibition Assays (e.g., Lipoxygenase)

No data is available regarding the inhibitory effects of this compound on enzymes such as lipoxygenase.

Modulation of Inflammatory Pathways

The 3-phenylcoumarin (B1362560) scaffold is recognized for its anti-inflammatory properties. nih.gov In vitro studies on various derivatives have shown the ability to modulate key inflammatory responses. A primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a standard model for assessing anti-inflammatory activity. bohrium.commdpi.com For instance, certain 3-arylcoumarins, such as 6-bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, have demonstrated potent inhibition of nitric oxide production with IC₅₀ values as low as 6.9 μM in RAW264.7 macrophage cells. nih.govbohrium.com This effect is critical, as excessive NO production is a hallmark of chronic inflammation. mdpi.com The anti-inflammatory actions of coumarins are also linked to their ability to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, often by modulating signaling pathways such as NF-κB. nih.govmdpi.com

Anticancer and Cytotoxic Activity (In Vitro Studies)

The 4-hydroxycoumarin framework and its derivatives are extensively studied for their potential as anticancer agents, demonstrating a range of cytotoxic and mechanistic activities against various cancer cell lines. nih.govmdpi.com

Inhibition of Cancer Cell Line Proliferation

Derivatives structurally related to this compound have shown significant dose-dependent cytotoxic effects across a spectrum of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several compounds demonstrating efficacy in the low micromolar range. For example, studies on 3-phenylcoumarin derivatives have reported potent activity against the A549 human lung cancer cell line, with some compounds exhibiting IC₅₀ values around 24 μM. nih.gov Other coumarin derivatives have shown cytotoxicity against breast (MCF-7), liver (HepG-2), and colon (HCT) cancer cells. journalajbgmb.com The specific substitutions on the phenyl and coumarin rings play a crucial role in determining the potency and selectivity of these compounds. nih.govsdiarticle3.com

| Compound Class/Derivative | Cell Line | Cancer Type | Reported Activity (IC₅₀/CC₅₀) | Source |

|---|---|---|---|---|

| 3-(4-methanesulfonylphenyl)-2H-chromen-2-one derivative | A549 | Lung | 24 μM | nih.gov |

| Benzo[b] areeo.ac.iroxazin-3(4H)-one linked 1,2,3-triazole derivative | A549 | Lung | 7.59 ± 0.31 μM | frontiersin.org |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 | Breast | Cytotoxic effect observed | journalajbgmb.com |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | HepG-2 | Liver | Cytotoxic effect observed | journalajbgmb.com |

| Benzo[b] areeo.ac.iroxazin-3(4H)-one linked 1,2,3-triazole derivative | HCT-116 | Colon | Potent activity observed | frontiersin.org |

| Coumarin derivatives | HeLa | Cervical | Antiproliferative activity observed | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro)

A key mechanism behind the anticancer effect of coumarin derivatives is the induction of apoptosis, or programmed cell death. areeo.ac.irnih.gov Studies have shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. areeo.ac.ir This is evidenced by the activation of key executioner enzymes like caspase-9 and caspase-3. areeo.ac.ir Furthermore, these derivatives can alter the expression of crucial apoptosis-regulating genes, such as downregulating the anti-apoptotic protein BCL-2. areeo.ac.irnih.gov

In addition to inducing apoptosis, many coumarin derivatives exert their antiproliferative effects by causing cell cycle arrest, which halts the division of cancer cells at specific checkpoints. nih.gov For example, a 3-phenylcoumarin derivative was found to arrest A549 lung cancer cells in the S phase of the cell cycle. nih.gov Other related compounds have been shown to arrest cells in the G0/G1 or G2/M phases, preventing them from proceeding with DNA replication and mitosis. nih.gov

Enzyme Target Inhibition

The anticancer activity of coumarin derivatives is also linked to their ability to inhibit specific enzymes that are crucial for tumor growth and survival.

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that, when overexpressed or mutated, drives the proliferation of many cancers. nih.gov Certain hybrid molecules incorporating a coumarin scaffold have been developed as potent EGFR inhibitors. nih.gov One such coumarin–furo[2,3-d]pyrimidone hybrid demonstrated significant EGFR inhibition with an IC₅₀ value of 1.53 μM, comparable to the reference drug sorafenib. nih.gov This inhibition blocks downstream signaling pathways that are essential for cancer cell division and survival. mdpi.com

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy for treating hormone-dependent breast cancer. belnauka.by Several 4-hydroxycoumarin and 3-phenylcoumarin derivatives have been identified as potent, competitive inhibitors of aromatase. semanticscholar.org Structure-activity studies have revealed that specific functional groups, such as 4-benzyl and 3-(4′-chlorophenyl) substitutions on the coumarin ring, are crucial for high inhibitory activity, with some derivatives showing Ki values in the nanomolar range (e.g., 84 nM). semanticscholar.org

DNA Interaction Studies

Some coumarin derivatives exert their cytotoxic effects by interacting directly with DNA. Spectroscopic and molecular modeling studies have indicated that these compounds can bind to DNA, with a preference for a non-intercalative mechanism. nih.gov The primary mode of interaction identified for several coumarin derivatives is groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.govresearchgate.net This interaction is typically stabilized by non-covalent forces such as hydrogen bonds and van der Waals interactions. researchgate.net One study on a specific synthetic coumarin derivative identified a minor groove binding interaction with a binding constant (Kb) of 1.17 × 10⁴ M⁻¹. nih.gov By occupying the DNA groove, these molecules can interfere with the processes of replication and transcription, ultimately contributing to cell death. nih.gov

Antimicrobial Activity (In Vitro)

The 4-hydroxycoumarin scaffold is a well-established pharmacophore in the development of antimicrobial agents. scielo.br Derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. mdpi.comscielo.br Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Salmonella typhimurium. scielo.br The antimicrobial efficacy is highly dependent on the nature and position of substituents on the coumarin ring system. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the 4-hydroxy-2H-chromen-2-one scaffold have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have evaluated various synthesized derivatives for their bacteriostatic and bactericidal effects.

For instance, certain derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and the Gram-negative bacterium Escherichia coli. sciencepublishinggroup.comjocpr.comresearchgate.net The results from these investigations indicate that compounds derived from the 4-hydroxy-chromen-2-one core can exhibit high levels of antibacterial activity. sciencepublishinggroup.com In some studies, the antibacterial efficacy of these synthetic compounds was compared to standard antibiotics like streptomycin (B1217042) and cefalexin. jocpr.comresearchgate.net Structure-activity relationship (SAR) analysis of a related series of 4-chromanones revealed that specific structural features, such as a 2-hydrophobic substituent and hydroxyl groups at the 5- and 7-positions, enhance antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org Some synthesized chalcone (B49325) derivatives, which are precursors to the chromone (B188151) ring system, also exhibited potent anti-Gram-positive activity, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.org

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 4-hydroxy-chromen-2-one derivatives | Bacteriostatic and bactericidal activity | sciencepublishinggroup.comjocpr.comresearchgate.net |

| Bacillus cereus (Gram-positive) | 4-hydroxy-chromen-2-one derivatives | Bacteriostatic and bactericidal activity | sciencepublishinggroup.comjocpr.comresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | 4-chromanone (B43037) derivatives | Good antibacterial activity (MIC as low as 0.39 μg/mL) | acs.org |

| Escherichia coli (Gram-negative) | 4-hydroxy-chromen-2-one derivatives | Bacteriostatic and bactericidal activity | sciencepublishinggroup.comjocpr.comresearchgate.net |

Antifungal Activity Against Pathogenic Fungi (e.g., Aspergillus niger, Candida albicans)

The chromone scaffold is also a key feature in compounds investigated for their antifungal properties. Newly synthesized coumarins, which share the 2H-chromen-2-one core, have been tested against pathogenic fungi, including Aspergillus niger and Candida albicans. nih.govresearchgate.net

Research has shown that specific derivatives, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, exhibit significant antifungal activity when compared to standard antifungal agents like fluconazole. nih.gov Further studies on chromone-3-carbonitriles demonstrated good antifungal activity against nine different Candida species, with MICs ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to significantly inhibit biofilm formation, a key virulence factor in Candida infections. nih.gov The fungicidal nature of these compounds was confirmed, with some derivatives killing all C. albicans cells within a few hours of contact at concentrations equivalent to their MIC. nih.gov

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus niger | Substituted 2H-chromen-2-ones | Significant antifungal activity | nih.govresearchgate.net |

| Candida albicans | Substituted 2H-chromen-2-ones | Significant antifungal activity, comparable to fluconazole | nih.govresearchgate.net |

| Multiple Candida species (including C. auris) | Chromone-3-carbonitriles | Good antifungal activity (MIC 5-50 µg/mL) and inhibition of biofilm formation | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of Bacterial Topoisomerases)

Investigations into the mechanism of antimicrobial action for this class of compounds suggest multiple targets. One key mechanism identified is the inhibition of bacterial DNA topoisomerases. acs.org DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate the topological state of DNA and are validated targets for effective antibiotics. nih.gov

Studies on selected 4-chromanone derivatives revealed that they can inhibit DNA topoisomerase IV. acs.org This inhibition of macromolecular biosynthesis is a crucial aspect of their bactericidal effect. acs.org Flavonoids, a class of compounds that includes the chromone structure, are known to exert antibacterial effects through various mechanisms, including the suppression of nucleic acid synthesis. nih.gov The inhibition of topoisomerases, which are vital for DNA replication and repair, disrupts these processes, leading to bacterial cell death. nih.govnih.gov Furthermore, transcriptomic analysis of C. albicans treated with a potent chromone derivative showed downregulation of genes related to hypha formation and biofilm development, providing insight into its antivirulence mechanism. nih.gov

Enzyme Inhibitory Activities (Beyond Anti-inflammatory/Anticancer)

Cholinesterase Inhibition (AChE, BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurological disorders like Alzheimer's disease. nih.gov Dual inhibition of both enzymes is considered particularly promising. nih.gov Research has demonstrated that compounds incorporating the chromone scaffold can act as cholinesterase inhibitors. While specific data for this compound is limited, related structures show activity. For example, allicin (B1665233) has been shown to inhibit both AChE and BuChE in a concentration-dependent manner. nih.gov The development of new dual cholinesterase inhibitors is an active area of research, with various molecular scaffolds being explored to identify new chemotypes for optimization. nih.gov

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate the levels of monoamine neurotransmitters in the brain. nih.gov Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease. nih.govcriver.com The chromone (or coumarin) skeleton is recognized as an important scaffold for the development of MAO inhibitors. nih.gov Structure-activity relationship studies have shown that substitutions on the chromone ring can influence both the potency and selectivity of MAO inhibition. For instance, the presence of a hydroxyl group at the 7-position of the coumarin ring has been found to increase selectivity for MAO-B. nih.gov Various coumarin derivatives have been synthesized and tested for their inhibitory activity against both human MAO-A and MAO-B. nih.gov

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that help manage type 2 diabetes by delaying carbohydrate digestion and reducing glucose absorption. acs.org Several studies have identified chromone derivatives as potent α-glucosidase inhibitors. A series of 3,4- and 3,6-disubstituted chromenones displayed varying degrees of α-glucosidase inhibitory activity. researchgate.net Certain compounds isolated from marine fungi, featuring a chromone moiety, also exhibited significant inhibition of α-glucosidase, with some being more effective than the positive control, acarbose (B1664774). mdpi.com Kinetic studies have revealed that some of these derivatives act as competitive or mixed non-competitive inhibitors of the enzyme. researchgate.netnih.gov For example, one coumarin-linked 2-phenylbenzimidazole (B57529) derivative was identified as a potent competitive inhibitor with an IC₅₀ value of 10.8 µM, significantly lower than that of acarbose (IC₅₀ = 750.0 µM). nih.gov

| Enzyme Target | Compound Type | Inhibitory Activity (IC₅₀) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| α-Glucosidase | 3-acetyl-6-(6-methoxy-3-pyridyl) chromenone | Potent inhibitor | Mixed non-competitive | researchgate.net |

| α-Glucosidase | Penithochromone A | 688 µM | Not specified | mdpi.com |

| α-Glucosidase | Penithochromone C | 268 µM | Not specified | mdpi.com |

| α-Glucosidase | Coumarin-linked 2-phenylbenzimidazole | 10.8 µM | Competitive | nih.gov |

Tyrosinase Inhibition

The 3-phenylcoumarin scaffold, to which this compound belongs, has been a subject of significant interest in the search for potent tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. nih.govnih.gov Research into differently substituted 3-phenylcoumarins has demonstrated that these compounds can efficiently inhibit tyrosinase, often surpassing the activity of standard inhibitors like kojic acid. mdpi.comnih.gov

Kinetic studies on various 3-aryl and 3-heteroarylcoumarins reveal that they often act as competitive inhibitors, suggesting they bind to the enzyme's active site, competing with substrates like L-DOPA. rsc.orguq.edu.au The inhibitory potency is highly dependent on the substitution patterns on the phenyl rings and the coumarin core. For instance, the presence and position of hydroxyl and bromo groups on the 3-phenyl ring have been shown to be critical for activity. One study found that a 3-(4′-bromophenyl)-5,7-dihydroxycoumarin derivative was a particularly potent tyrosinase inhibitor, with an IC₅₀ value of 1.05 µM, making it approximately 17 times more active than kojic acid (IC₅₀ = 17.9 µM). mdpi.com Another study identified a 3-arylcoumarin derivative as a competitive inhibitor with an IC₅₀ value of 0.19 μM. rsc.org Similarly, certain geranyloxycoumarin derivatives have shown high activity, with one compound demonstrating an IC₅₀ of 0.67 μM. nih.govresearchgate.net

These findings underscore the potential of the 3-phenylcoumarin framework as a basis for designing novel and highly effective tyrosinase inhibitors. mdpi.comnih.govrsc.org

Table 1: Tyrosinase Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | 1.05 | Not specified | mdpi.comnih.gov |

| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | 7.0 | Not specified | mdpi.com |

| 3-Arylcoumarin (Compound 12b) | 0.19 | Competitive | rsc.org |

| Geranyloxycoumarin (Compound 3k) | 0.67 | Not specified | nih.govresearchgate.net |

| Kojic Acid (Reference) | 17.9 | Not specified | mdpi.com |

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Mpro, PLpro)

The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial enzymes for viral replication, making them prime targets for the development of antiviral drugs. embopress.orgmdpi.com Inhibition of these proteases disrupts the processing of viral polyproteins, thereby halting the viral life cycle. embopress.org The coumarin scaffold has been explored as a potential framework for designing inhibitors against these viral enzymes.

One study focused on the synthesis of new coumarin-based derivatives as potential Mpro inhibitors. The investigation revealed that a synthesized derivative demonstrated Mpro inhibitory activity with an IC₅₀ value of 15.0 μg/mL, which was comparable to the activity of chloroquine (B1663885) (IC₅₀ 13.1 μg/mL) in the same assay. researchgate.net While many studies have identified various chemical entities that inhibit Mpro and PLpro, including repurposed drugs and natural products, specific research into this compound as an inhibitor for these specific enzymes is not extensively detailed in the available literature. nih.govbiorxiv.orgnih.gov However, the demonstrated activity of related coumarin compounds suggests that this chemical class remains a viable starting point for the development of novel SARS-CoV-2 protease inhibitors. researchgate.net

Chemosensing Properties of Chromenone Derivatives

Fluorescence Quenching Mechanisms by Metal Ions

Chromenone and its derivatives, including coumarins, are well-regarded for their distinct spectral properties and are frequently employed as fluorescent chemosensors for detecting various analytes, particularly metal ions. nih.govresearchgate.net The interaction between a chromenone-based sensor and a metal ion can lead to a significant change in its photophysical properties, most notably fluorescence quenching or enhancement. researchgate.net

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov In the context of chromenone derivatives and metal ions, this often occurs through two primary mechanisms:

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (the chromenone derivative) and the quencher (the metal ion). ias.ac.in The complex itself is dark, meaning it does not emit light upon excitation. This type of quenching can be identified by changes in the absorption spectrum of the fluorophore upon addition of the quencher. ias.ac.in Studies on coumarin 314 with cerium (III) ions, for instance, have demonstrated static quenching through ground-state complexation. ias.ac.in

Dynamic (or Collisional) Quenching: This process occurs when the excited-state fluorophore collides with the quencher, returning to the ground state without emitting a photon. nih.gov This mechanism does not affect the absorption spectrum of the fluorophore. The quenching of some coumarin derivatives by halide ions has been shown to proceed via a combination of both static and dynamic processes. nih.gov

The design of the chromenone molecule, including the specific functional groups attached to its core, allows for high selectivity and sensitivity towards particular metal ions. For example, various chromone-based Schiff bases have been synthesized to act as selective fluorescent sensors for ions such as Zn²⁺, Cu²⁺, Fe³⁺, and V⁵⁺. nih.govresearchgate.net The interaction is often a result of the metal ion coordinating with heteroatoms (like oxygen and nitrogen) within the chemosensor's structure.

Table 2: Examples of Fluorescence Quenching in Chromenone/Coumarin Derivatives by Ions

| Fluorophore Class | Quencher/Analyte | Observed Mechanism | Reference |

| Coumarin 314 | Ce³⁺ | Static quenching (ground-state complexation) | ias.ac.in |

| Chromone-Schiff Base | Cu²⁺, Fe³⁺, V⁵⁺ | Not specified (results in colorimetric change) | researchgate.net |

| Chromone-Schiff Base | Cu²⁺ | Fluorescence quenching | researchgate.netnih.gov |

| 4-methyl-7-methoxy coumarin | I⁻, Br⁻ | Static and Dynamic quenching | nih.gov |

| Chromone-Schiff Base | Zn²⁺ | "Turn-on" fluorescence (enhancement) | nih.gov |

Structure Activity Relationship Sar Studies for 4 Hydroxy 3,8 Diphenyl 2h Chromen 2 One and Its Analogues

Impact of Substituents at C-3, C-4, and C-8 on Biological Activities

The biological profile of the chromen-2-one scaffold is highly dependent on the nature and position of its substituents. Modifications at the C-3, C-4, and C-8 positions have been shown to modulate a range of activities, including anticoagulant, anticancer, antioxidant, and enzyme inhibitory effects.

Role of Phenyl Substituents in Modulating Activity

The presence of phenyl groups, particularly at the C-3 and C-8 positions, significantly impacts the molecule's biological activity.

The C-3 phenyl substituent is a well-established requirement for the anticoagulant activity of 4-hydroxycoumarin (B602359) derivatives. mdpi.com This large aromatic group is crucial for the molecule's ability to act as a vitamin K antagonist by inhibiting the vitamin K epoxide reductase enzyme. nih.govyoutube.com Beyond anticoagulation, the 3-aryl group is pivotal for other activities. Studies have shown that 3-phenylcoumarins possess antioxidant, cytotoxic, and HIV-1 protease inhibitory activities. frontiersin.orgresearchgate.net The substitution pattern on this C-3 phenyl ring further refines the biological effect. For instance, electron-donating groups like methoxy (B1213986) or hydroxyl on the 3-phenyl ring can enhance antioxidant activity. frontiersin.org In the context of cytotoxicity, the presence and position of substituents on the 3-aryl ring can determine the compound's effectiveness against different cancer cell lines. nih.gov For monoamine oxidase (MAO) inhibition, a 3-phenyl substitution in coumarin (B35378) derivatives has been found to significantly enhance MAO-B inhibition. researchgate.net

While the 3,8-diphenyl substitution pattern is less common in literature, studies on C-8 substituted coumarins provide valuable insights. The C-8 position is part of the benzo moiety of the chromenone core, and substitution here can influence activity through steric and electronic effects. For example, the introduction of a methyl group at the C-8 position has been shown to improve selectivity for MAO-A inhibition. mdpi.com Other research has focused on attaching various chains, such as alkylpiperazine and arylpiperazine, to the C-8 position, leading to potent and selective inhibitors of cancer-related human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov Although a phenyl group is not directly studied in these examples, it can be inferred that a bulky, hydrophobic substituent at C-8 would significantly alter the molecule's interaction with biological targets, potentially enhancing cytotoxicity or modulating enzyme inhibition through steric hindrance or additional hydrophobic interactions. For instance, in a study of dimeric chromenones, 8,8'-linked dimers tended to be more cytotoxic than 6,6'-linked dimers, highlighting the importance of substitution at this position for anticancer activity. nih.gov

Influence of Hydroxyl Group Presence and Position

The hydroxyl group at the C-4 position is a cornerstone of the biological activity for this class of compounds, particularly for anticoagulation. mdpi.comsciforum.net The acidic nature of this enolic hydroxyl group is essential for the antagonism of vitamin K. sciforum.net This functional group also plays a significant role in the antioxidant properties of these molecules. Phenolic hydroxyl groups are known to contribute to antiradical efficiency, and their presence is often correlated with enhanced antioxidant capacity. nih.gov

The position of hydroxyl groups elsewhere on the coumarin scaffold also dictates the biological response. For instance, 6,7-dihydroxylated 3-phenylcoumarin (B1362560) derivatives have been identified as effective inhibitors of immune complex-stimulated neutrophil oxidative metabolism. mdpi.com Furthermore, studies on 3-aryl-4-hydroxycoumarins have shown that introducing a hydroxyl group on the 3-aryl ring, particularly at the meta-position, can enhance antiproliferative activity against certain cancer cell lines.

Electronic and Steric Effects of Substituents on Efficacy

The efficacy of 4-hydroxycoumarin derivatives is governed by a delicate interplay of electronic and steric effects imparted by their substituents. nih.gov These factors influence how the molecule fits into an enzyme's active site and its electronic compatibility with the target. dovepress.com

Electronic Effects: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can profoundly alter biological activity. In the context of antioxidant activity for 3-aryl-4-hydroxycoumarins, the presence of EDGs (e.g., -OH, -OCH₃, -CH₃) on the C-3 phenyl ring generally leads to enhanced activity. frontiersin.org This is attributed to the increased ability of the molecule to donate a hydrogen atom and stabilize the resulting radical. Conversely, for activities like antifungal effects, EWGs on the coumarin scaffold have been shown to increase potency. nih.govmdpi.com For example, 6-chloro-3-phenylcoumarins show improved inhibitory activity and selectivity against MAO-B compared to unsubstituted analogs. nih.gov

Pharmacophoric Requirements for Specific Biological Targets (e.g., Enzyme Active Sites)

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For 4-hydroxycoumarin derivatives, distinct pharmacophoric features are required for different enzyme inhibitory activities.